molecular formula C12H10FNO3 B554242 Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate CAS No. 640291-92-5

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Cat. No. B554242
M. Wt: 235.21 g/mol
InChI Key: IYDBYHCVVNAFSM-UHFFFAOYSA-N
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Description

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate is a chemical compound with the empirical formula C12H10FNO3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecule consists of three almost flat units: the phenyl ring, the isoxazole ring, and the ester moiety . The ester moiety has an extended conformation and is almost in the same plane with respect to the isoxazole ring .


Physical And Chemical Properties Analysis

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate is a solid substance . It has a molecular weight of 235.21 . The SMILES string representation of the molecule is CCOC(=O)c1cc(on1)-c2ccc(F)cc2 .

Scientific Research Applications

Antimicrobial Activity

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate derivatives have been explored for their antimicrobial properties. In a study by Banpurkar, Wazalwar, & Perdih (2018), a series of isoxazole compounds, including those with a 4-fluorophenyl group, demonstrated significant antibacterial activity, particularly against Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents.

Synthetic Methods and Chemical Properties

The synthesis and chemical properties of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate and its derivatives have been a subject of research. Zhou and Natale (1998) investigated the lateral lithiation of a functionalized isoxazole AMPA analog, providing insights into synthetic strategies for modifying the isoxazole ring (Zhou & Natale, 1998).

Antiviral and Cytotoxic Activities

Some isoxazole-based heterocycles, including those with chlorophenyl and fluorophenyl groups, have shown promising antiviral and cytotoxic activities. Dawood, Abdel-Gawad, Mohamed, & Badria (2011) synthesized new compounds that reduced the number of viral plaques of Herpes simplex type-1 (HSV-1) by 69%, highlighting potential applications in antiviral drug development (Dawood et al., 2011).

Drug Design and Molecular Docking

The structural properties of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate derivatives have been analyzed for drug design purposes. Nagarajappa et al. (2022) synthesized novel thiazole derivatives and evaluated their potential as inhibitors using molecular docking simulations, demonstrating their relevance in the design of new drugs (Nagarajappa et al., 2022).

Biomimetic Synthesis

Research has been conducted on the biomimetic synthesis of complex natural products using isoxazole derivatives. Moorthie, McGarrigle, Stenson, & Aggarwal (2007) explored the synthesis of isoxazole-4-carboxylic esters as precursors for biomimetic synthesis, showing the utility of these compounds in synthesizing biologically important molecules (Moorthie et al., 2007).

Safety And Hazards

The compound is classified as an Eye Irritant (category 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H319, which means it causes serious eye irritation . The precautionary statements include P305 + P351 + P338, which means if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name

ethyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDBYHCVVNAFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Synthesis routes and methods

Procedure details

In a further embodiment, an isoxazole cyclization reaction is provided in Scheme 15A. In this embodiment, 1-(4-fluorophenyl)ethanone is reacted with diethyl oxalate to provide ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. In one embodiment, this reaction is performed in the presence of a base such as potassium tert-butoxide. In another embodiment, this reaction is performed at about room temperature for about 24 hours. The isoxazole ring is then generated by reaction of ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate with hydroxylamine hydrochloride to provide ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate. In one embodiment, this reaction is performed in at elevated temperatures. In another embodiment, this reaction is performed in ethanol for about 2 hours. Ethyl 5-(4-fluorophenyl)-isoxazole-3-carboxylate is then reduced with lithium aluminum hydride to provide 5-(4-fluorophenyl)isoxazol-3-yl)methanol. In one embodiment, the reduction is performed in THF, at a temperature of about 0° C. to about room temperature overnight. 5-(4-Fluorophenyl)isoxazole-3-carbaldehyde is then formed by oxidizing (5-(4-fluorophenyl)isoxazol-3-yl)methanol. In one embodiment, the oxidation is performed using PCC. In another embodiment, the oxidation is performed in dichloromethane at about room temperature overnight. 5-(4-Fluorophenyl)isoxazole-3-carbaldehyde may then converted to a compound of Formula (I-A) using the methods described herein.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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